3,6-Dibromo-2,4-dichloroquinoline
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Overview
Description
3,6-Dibromo-2,4-dichloroquinoline is a halogenated quinoline derivative with the molecular formula C9H3Br2Cl2N and a molecular weight of 355.84 g/mol . This compound is characterized by the presence of bromine and chlorine atoms at specific positions on the quinoline ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-2,4-dichloroquinoline typically involves halogenation reactions. One common method is the bromination and chlorination of quinoline derivatives. The reaction conditions often include the use of bromine and chlorine sources in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where quinoline is treated with bromine and chlorine in controlled environments to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromo-2,4-dichloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinoline derivatives, while oxidation and reduction can lead to different oxidation states of the quinoline ring .
Scientific Research Applications
3,6-Dibromo-2,4-dichloroquinoline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6-Dibromo-2,4-dichloroquinoline involves its interaction with specific molecular targets and pathways. The halogen atoms on the quinoline ring can interact with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dibromo-4,5-difluoroquinoline
- 3,6-Dichloro-2,4-dibromoquinoline
- 2,4-Dichloro-3,6-dibromoquinoline
Uniqueness
3,6-Dibromo-2,4-dichloroquinoline is unique due to the specific arrangement of bromine and chlorine atoms on the quinoline ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C9H3Br2Cl2N |
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Molecular Weight |
355.84 g/mol |
IUPAC Name |
3,6-dibromo-2,4-dichloroquinoline |
InChI |
InChI=1S/C9H3Br2Cl2N/c10-4-1-2-6-5(3-4)8(12)7(11)9(13)14-6/h1-3H |
InChI Key |
XBFYQQSUISYCNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(C(=N2)Cl)Br)Cl |
Origin of Product |
United States |
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